Cas no 23176-01-4 (3-Thiazolidineaceticacid, 4-oxo-2-thioxo-, ethyl ester)

23176-01-4 structure
Product name:3-Thiazolidineaceticacid, 4-oxo-2-thioxo-, ethyl ester
3-Thiazolidineaceticacid, 4-oxo-2-thioxo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiazolidineaceticacid, 4-oxo-2-thioxo-, ethyl ester
- ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate
- (4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid ethyl ester
- (4-Oxo-2-thioxo-thiazolidin-3-yl)-essigsaeure-aethylester
- 2-(4-oxo-2-thioxothiazolidin-3-yl)ethanoic acid ethyl ester
- 3-Rhodanineacetic acid, ethyl ester
- 4-Oxo-2-thioxo-3-thiazolidineacetic acid, ethyl ester
- AC1L3I62
- ethyl (4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate
- ethyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate
- ethyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetate
- NSC97097
- 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, ethyl ester
- DTXSID70177753
- NSC 97097
- NSC-97097
- AKOS024015296
- 3-carboethoxymethylrhodanine
- 23176-01-4
- ETHYL 3-RHODANINEACETATE
- ethyl 2-(4-oxo-2-sulfanylidene-1, 3-thiazolidin-3-yl)acetate
- SCHEMBL8206171
- QDRLGCJQLOXVLY-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C7H9NO3S2/c1-2-11-6(10)3-8-5(9)4-13-7(8)12/h2-4H2,1H3
- InChI Key: QDRLGCJQLOXVLY-UHFFFAOYSA-N
- SMILES: CCOC(CN1C(=O)CSC1=S)=O
Computed Properties
- Exact Mass: 219.00247
- Monoisotopic Mass: 219.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.43
- Boiling Point: 315.5°Cat760mmHg
- Flash Point: 144.6°C
- Refractive Index: 1.617
- PSA: 46.61
- LogP: 0.34770
3-Thiazolidineaceticacid, 4-oxo-2-thioxo-, ethyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
3-Thiazolidineaceticacid, 4-oxo-2-thioxo-, ethyl ester Related Literature
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
23176-01-4 (3-Thiazolidineaceticacid, 4-oxo-2-thioxo-, ethyl ester) Related Products
- 87-05-8(7-Ethoxy-4-methylcoumarin)
- 2227862-04-4(rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol)
- 2306272-20-6(2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid)
- 2171592-96-2(9-(cyclobutylmethyl)-5-oxa-2,8-diazaspiro3.5nonane)
- 1379202-65-9(3-butoxy-4-methylbenzaldehyde)
- 1797336-92-5(1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea)
- 1795303-93-3((3-Chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone)
- 357165-43-6((S)-1-(Benzylamino)-2-propanol)
- 22424-59-5(3-(5-(Benzyloxy)-2-nitrophenyl)-2-oxopropanoic Acid)
- 2413898-91-4(tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate)
Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
